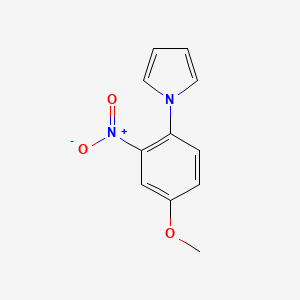
1-(4-methoxy-2-nitrophenyl)-1H-pyrrole
Übersicht
Beschreibung
1-(4-methoxy-2-nitrophenyl)-1H-pyrrole, also known as MNRP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Green Chemistry
1-(4-methoxy-2-nitrophenyl)-1H-pyrrole is involved in the synthesis of various chemical compounds. For instance, it is used in the synthesis of new 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones via a three-component condensation reaction. This process is notable for its eco-friendly approach, being catalyst-free and solvent-free, highlighting its importance in green chemistry (Niknam & Mojikhalifeh, 2014).
Electrochromic Properties
The compound plays a role in the development of electrochromic materials. For example, copolymers containing 1-(4-nitrophenyl)-2,5-di(2-thienyl)-1H-pyrrole, a closely related compound, show promising electrochromic properties. These materials can change colors under electrical influence, which is valuable for applications like smart windows or display technologies (Variş et al., 2007).
Electronic and Structural Properties
1-(4-methoxy-2-nitrophenyl)-1H-pyrrole derivatives are also significant in studying electronic and structural properties of chemical compounds. For instance, compounds like 2,5-diferrocenyl-1-phenyl-1H-pyrrole have been investigated for their electronic delocalization and electrochemical properties. Such studies are crucial for the development of materials in electronics and nanotechnology (Hildebrandt et al., 2011).
Morphological Analyses
The influence of substituents like 1-(4-methoxyphenyl)-1H-pyrrole on electrochemical impedance and morphology of polymers has been studied. Such research provides insights into the film deposition quality and electronic properties of materials, which is valuable for applications in coatings and sensor technology (Sarac et al., 2008).
Crystallography and Magnetic Properties
The study of crystallography and magnetism of compounds like 1-(4-nitroxylphenyl)pyrroles, which are structurally similar to 1-(4-methoxy-2-nitrophenyl)-1H-pyrrole, has provided valuable information on their magnetic interactions and structural behaviors. Such studies are essential in the field of materials science, particularly in the development of magnetic materials (Delen & Lahti, 2006).
Eigenschaften
IUPAC Name |
1-(4-methoxy-2-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-4-5-10(11(8-9)13(14)15)12-6-2-3-7-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZGPJSPPSTZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxy-2-nitrophenyl)-1H-pyrrole | |
Synthesis routes and methods
Procedure details







Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


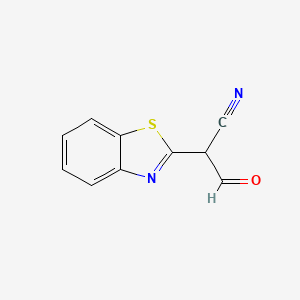
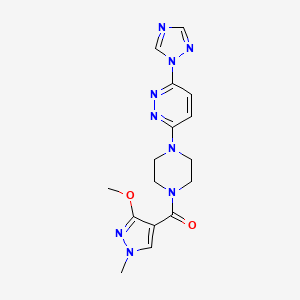
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)
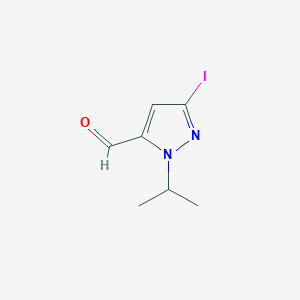
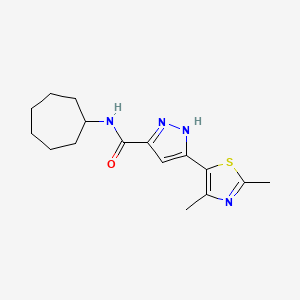
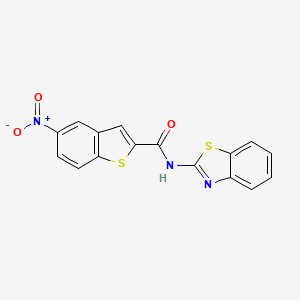
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)
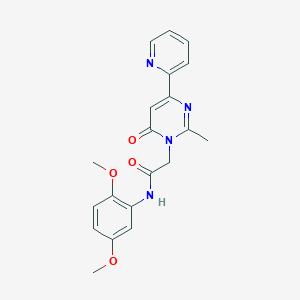
![methyl 3-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-2-thiophenecarboxylate](/img/structure/B2428803.png)
![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)
![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)